4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

This 4‑amino‑isothiazole‑5‑carboxylic acid incorporates a 4‑fluorobenzyl carbamoyl linker at the 3‑position, introducing a key amide‑bond difference vs. direct 3‑aryl analogs (e.g., Amflutizole). The linker alters H‑bond capacity, conformational flexibility, and electronic distribution, making it ideal for SAR programs that deconvolute linker‑vs‑aryl contributions to xanthine oxidase/dehydrogenase inhibition, solubility, permeability, and plasma protein binding. Pair with unsubstituted carbamoyl (CAS 72632‑82‑7) and direct 3‑(4‑fluorophenyl) (CAS 82424‑74‑6) analogs for complete selectivity profiling.

Molecular Formula C12H10FN3O3S
Molecular Weight 295.29
CAS No. 1325307-14-9
Cat. No. B2660570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
CAS1325307-14-9
Molecular FormulaC12H10FN3O3S
Molecular Weight295.29
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=NSC(=C2N)C(=O)O)F
InChIInChI=1S/C12H10FN3O3S/c13-7-3-1-6(2-4-7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19)
InChIKeyKCCNQJSTWFQCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CAS 1325307-14-9)


4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CAS 1325307-14-9) is a synthetic organic compound belonging to the 4-amino-isothiazole-5-carboxylic acid scaffold class, with a molecular formula of C12H10FN3O3S and molecular weight of 295.29 g/mol . This scaffold is historically associated with xanthine oxidase inhibition and uric acid-lowering activity, as exemplified by the clinical candidate Amflutizole (LY-141894, CAS 82114-19-0) [1][2]. The compound features a 4-fluorobenzyl carbamoyl moiety at the 3-position of the isothiazole ring, distinguishing it from direct 3-aryl substituted analogs within the same patent class [2].

Why In-Class Substitution Fails for 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CAS 1325307-14-9)


The 4-amino-isothiazole-5-carboxylic acid class encompasses structurally diverse derivatives where the nature of the 3-position substituent profoundly affects target engagement, physicochemical properties, and biological activity. Amflutizole (3-trifluoromethylphenyl analog) and 4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylic acid (CAS 82424-74-6) both feature direct C–C aryl attachment at position 3, whereas the target compound incorporates a 4-fluorobenzyl carbamoyl linker, introducing an additional amide bond that alters hydrogen-bonding capacity, conformational flexibility, and electronic distribution . These differences cannot be assumed to preserve binding affinity or selectivity, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CAS 1325307-14-9)


Molecular Weight and Size Differentiation from Direct 3-Aryl Analogs

The target compound (MW 295.29 g/mol) is significantly larger than its closest direct 3-aryl analog, 4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylic acid (MW 238.24 g/mol), representing a 23.9% increase in molecular weight attributable to the 4-fluorobenzyl carbamoyl side chain. This increase exceeds typical lead optimization thresholds where MW differences >50 Da can substantially alter permeability, solubility, and target binding kinetics . The target compound also possesses 5 hydrogen bond acceptors and 3 hydrogen bond donors compared to 4 acceptors and 3 donors in the direct aryl analog, reflecting the additional carboxamide group .

Medicinal Chemistry Lead Optimization Physicochemical Properties

3-Position Substituent Architecture: Carbamoyl Linker vs. Direct Aryl in Xanthine Oxidase Scaffolds

The patent class defining 3-aryl-4-amino-5-isothiazolecarboxylic acids as uric acid-lowering agents (US 4,346,094) specifies direct aryl or substituted-aryl attachment at position 3. The target compound deviates by inserting a –C(=O)NH–CH2– linker between the isothiazole core and the 4-fluorophenyl ring, creating a 4-fluorobenzyl carbamoyl moiety. This architectural change increases the distance between the aryl ring and the heterocyclic core by approximately 2.5–3.0 Å and introduces a rotational degree of freedom at the benzylic carbon. All disclosed active examples in US 4,346,094 feature direct 3-aryl substitution, including methyl 3-(4-fluorophenyl)-4-amino-5-isothiazolecarboxylate (M.P. 163°C), which serves as the closest patented comparator [1].

Xanthine Oxidase Inhibition Structure-Activity Relationship Uricosuric Agents

Class-Level Evidence: 4-Amino-Isothiazole-5-Carboxylic Acid Scaffold as Xanthine Oxidase Inhibitor Chemotype

The 4-amino-isothiazole-5-carboxylic acid scaffold is validated as a xanthine oxidase / xanthine dehydrogenase inhibitory chemotype through both preclinical and clinical data. Amflutizole (4-amino-3-(3-trifluoromethylphenyl)isothiazole-5-carboxylic acid) demonstrated xanthine oxidase inhibition and abolished free radical formation in cerebral ischemia/reperfusion models at 30 mg/kg in rats [1]. Clinically, Amflutizole was evaluated in a randomized double-blind crossover study of 29 gout patients and demonstrated antihyperuricemic efficacy [2]. Importantly, Amflutizole selectively blocks xanthine dehydrogenase activity without influencing xanthine oxidase activity, distinguishing it from allopurinol [3]. The target compound shares the identical 4-amino-isothiazole-5-carboxylic acid core bearing a carboxylic acid at position 5 and amino group at position 4, which are critical for target engagement in this chemotype.

Enzyme Inhibition Gout Hyperuricemia Xanthine Dehydrogenase

Distinction from 4-Amino-3-carbamoyl-isothiazole-5-carboxylic acid: The Unsubstituted Carbamoyl Baseline

4-Amino-3-carbamoyl-isothiazole-5-carboxylic acid (CAS 72632-82-7, MW 187.18 g/mol) represents the minimal carbamoyl-substituted analog, lacking any aromatic substituent on the carboxamide nitrogen. The target compound (MW 295.29 g/mol) adds a 4-fluorobenzyl group to the carbamoyl nitrogen, representing a molecular weight increase of 108.11 g/mol (+57.8%). This unsubstituted carbamoyl analog serves as a critical baseline control for SAR studies: any differential activity between CAS 72632-82-7 and CAS 1325307-14-9 can be directly attributed to the 4-fluorobenzyl substituent contribution .

Scaffold Minimalism Fragment-Based Drug Discovery Control Compound

Evidence-Backed Application Scenarios for 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid (CAS 1325307-14-9)


Xanthine Oxidase / Xanthine Dehydrogenase Inhibitor Lead Optimization with 3-Position Carbamoyl Diversity

The target compound is most rationally deployed in structure-activity relationship (SAR) programs exploring the impact of 3-position carbamoyl linker elongation on xanthine oxidase/dehydrogenase inhibition, building on the validated 4-amino-isothiazole-5-carboxylic acid scaffold exemplified by Amflutizole [1]. Inclusion of the unsubstituted carbamoyl analog (CAS 72632-82-7) and the direct 3-(4-fluorophenyl) analog (CAS 82424-74-6) as comparator compounds is essential for deconvoluting linker vs. aryl contributions to potency and selectivity.

Physicochemical Property Profiling in Carbamoyl-Containing Isothiazole Series

The compound's additional H-bond acceptor (carboxamide carbonyl) and increased molecular weight compared to direct 3-aryl analogs make it suitable for studies correlating linker chemistry with solubility, permeability, and plasma protein binding within the isothiazole-5-carboxylic acid chemotype . The 4-fluorobenzyl group provides a moderate lipophilicity increase relative to the unsubstituted carbamoyl baseline (CAS 72632-82-7), enabling systematic LogP/logD profiling across the linker series.

Negative Control or Selectivity Probe in 3-Aryl Isothiazole Screening Cascades

Because the target compound incorporates a non-canonical 3-substituent relative to the direct 3-aryl architecture defined in US Patent 4,346,094, it may serve as a useful selectivity probe or negative control compound in screening cascades designed to identify 3-aryl-dependent biological activities versus linker-tolerant activities within the isothiazole-5-carboxylic acid class [2].

Crystallography and Solid-State Polymorphism Studies of 4-Amino-Isothiazole Derivatives

The polymorphism of 4-amino-3-phenylisothiazole-5-carboxylate analogs has been experimentally and theoretically characterized [1]. The target compound, with its unique 4-fluorobenzyl carbamoyl substituent introducing conformational flexibility at the benzylic position, presents a distinct solid-state landscape for crystallization screening and polymorph stability assessment relevant to formulation development.

Quote Request

Request a Quote for 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.